2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane is a chemical compound with the molecular formula and a molecular weight of 331.51 g/mol. It is classified under the category of organic compounds, specifically as a dioxolane derivative. This compound is notable for its complex structure, which incorporates halogenated aromatic components, making it of interest in various chemical applications.
2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane is classified as a heterocyclic compound due to the presence of a dioxolane ring, which contains oxygen heteroatoms within its cyclic structure. Its classification also falls under halogenated organic compounds given the presence of bromine, chlorine, and trifluoromethyl groups.
The synthesis of 2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane can be approached through several methods involving the formation of the dioxolane ring and subsequent substitution reactions on the aromatic system.
Key Steps in Synthesis:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. The use of solvents and catalysts may also be necessary to facilitate specific reactions.
The molecular structure of 2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane features:
The structural representation can be expressed using SMILES notation: FC(C1=C(Br)C=C(Cl)C(C2OCCO2)=C1)(F)F
, indicating the arrangement of atoms within the molecule .
The compound can participate in various chemical reactions typical for both aromatic compounds and dioxolanes. Key reactions include:
Reactions are typically conducted under controlled conditions to minimize side reactions. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are used to monitor reaction progress and product formation.
The mechanism by which 2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane exerts its effects in chemical reactions generally involves:
Kinetic studies may provide insights into the rates of these reactions, while computational chemistry methods could model potential energy surfaces associated with these processes.
2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2